(propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride
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Overview
Description
(propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-(1,3-thiazol-2-yl)ethylamine with isopropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
- 2-(1,3-Thiazol-2-yl)ethylamine
- Thiazole derivatives with different alkyl or aryl substituents
Uniqueness
(propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2742653-87-6 |
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Molecular Formula |
C8H16Cl2N2S |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
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